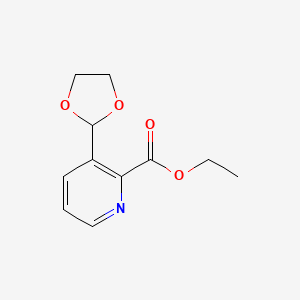

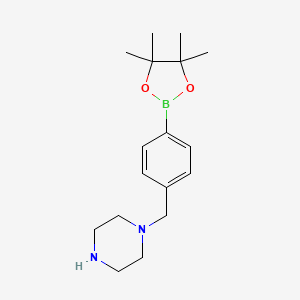

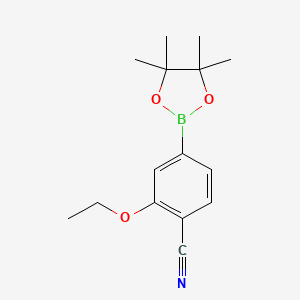

![molecular formula C8H4BrF3N2 B1404783 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1417334-55-4](/img/structure/B1404783.png)

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

“6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 309.04 . The compound is solid in physical form and is stored in a refrigerator .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 309.04 . It is stored in a refrigerator .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Structural Elucidation : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized using NMR spectroscopy and monocrystalline X-ray crystallography. These derivatives have potential applications as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

Corrosion Inhibition

- Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives, including 6-bromo variants, have been evaluated for their performance as inhibitors against mild steel corrosion. Their high inhibition performance was confirmed through various techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Saady et al., 2021).

Crystallographic Analysis

- Crystallographic Study : A study of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed the planarity of the imidazo[1,2-a]pyridine group and the disorder in the trifluoromethyl group, contributing to the understanding of the molecular structure of similar compounds (Fun et al., 2011).

Chemical Synthesis Techniques

- Regioselective Bromination : A method for the synthesis of C3-brominated imidazo[1,2-a]pyridines was developed using ultrasound-promotion and Na2CO3-mediation. This method is noted for its simplicity, broad substrate scope, and high yields (Gui et al., 2020).

Microwave-Assisted Synthesis

- Microwave Irradiation Synthesis : A novel and simple route using microwave irradiation for synthesizing 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine was developed. This method presents advantages in terms of reduced reaction times and higher yields (Biradar et al., 2009).

Therapeutic Potential

- Potential Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold, including 6-bromo variants, is recognized for its broad range of applications in medicinal chemistry, with potential uses in anticancer, antimicrobial, antiviral, and other therapeutic domains (Deep et al., 2016).

Antimicrobial and Anticancer Activity

- Antimicrobial and Anticancer Activity Evaluation : New 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and showed promising antibacterial, antifungal, and anticancer activities, suggesting the imidazo[4,5-b]pyridine moiety as a promising template for synthesis of therapeutic agents (Shelke et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interaction with its targets.

Biochemical Pathways

pneumoniae , suggesting that they may interact with biochemical pathways related to bacterial proliferation.

Result of Action

pneumoniae , suggesting that they may have a similar effect.

properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)7-13-1-2-14(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVYHKXYTNZPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

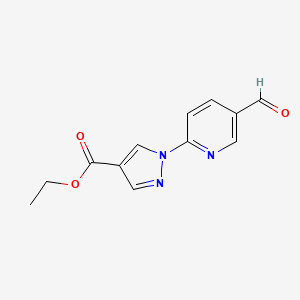

![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)

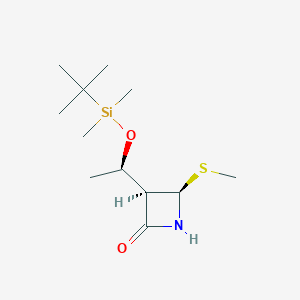

![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)

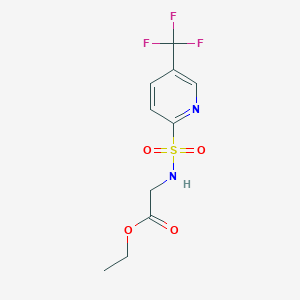

![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)